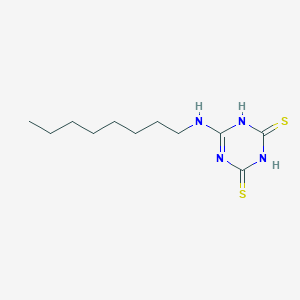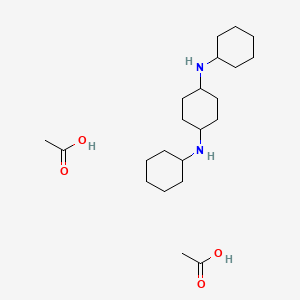
N,N'-Dicyclohexyl-1,4-cyclohexanediamine diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate: is a chemical compound with a complex structure, featuring two cyclohexyl groups attached to a 1,4-cyclohexanediamine core, and two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate typically involves the reaction of 1,4-cyclohexanediamine with cyclohexyl chloride in the presence of a base to form N,N’-dicyclohexyl-1,4-cyclohexanediamine. This intermediate is then reacted with acetic acid or acetic anhydride to form the diacetate salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like dichloromethane or toluene
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine.
Major Products:
Oxidation: Formation of corresponding N-oxides or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The acetate groups may also play a role in modulating the compound’s reactivity and solubility.
Comparaison Avec Des Composés Similaires
- trans-1,4-Diaminocyclohexane
- N,N’-Dimethyl-1,2-cyclohexanediamine
- N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
Comparison: N,N’-Dicyclohexyl-1,4-cyclohexanediamine diacetate is unique due to the presence of both cyclohexyl and acetate groups, which confer distinct chemical properties. Compared to trans-1,4-diaminocyclohexane, it has enhanced steric bulk and hydrophobicity. Compared to N,N’-dimethyl-1,2-cyclohexanediamine, it has different electronic properties due to the cyclohexyl groups. The presence of acetate groups also differentiates it from other similar compounds, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
64011-59-2 |
|---|---|
Formule moléculaire |
C22H42N2O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
acetic acid;1-N,4-N-dicyclohexylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H34N2.2C2H4O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16;2*1-2(3)4/h15-20H,1-14H2;2*1H3,(H,3,4) |
Clé InChI |
NUEBHBJXPCGNAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCC(CC2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


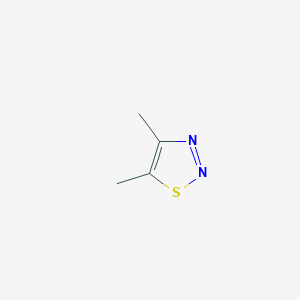
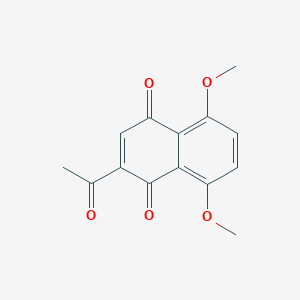
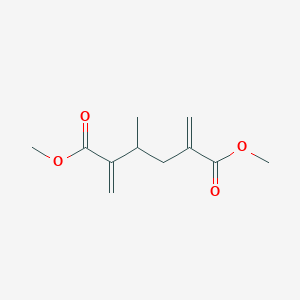
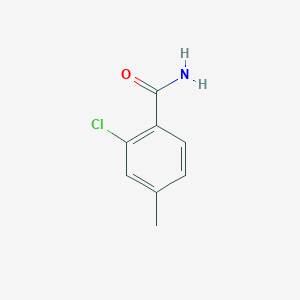

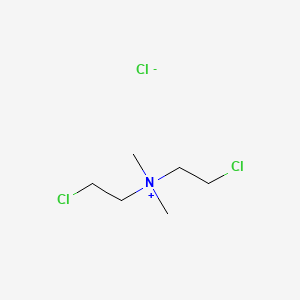
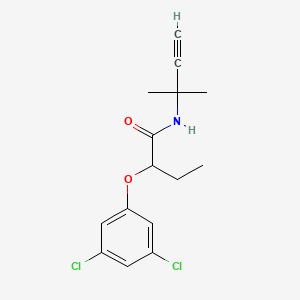

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
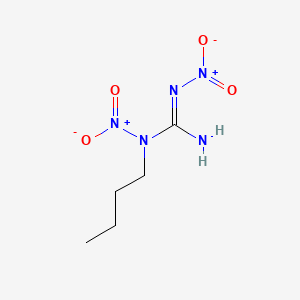
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
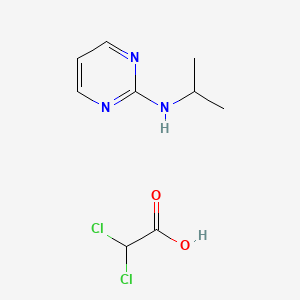
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
